3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine
Description
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine (CAS: 1886967-27-6) is a fluorinated bicyclopentylamine derivative with the molecular formula C₇H₁₁F₂N·HCl (MW: 179.63 g/mol) . Its structure features a bicyclo[1.1.1]pentane (BCP) core substituted at the bridgehead (C-3) with a 1,1-difluoroethyl group. This compound is commercially available as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . The BCP scaffold is prized in drug design for its high sp³ character, metabolic stability, and ability to act as a bioisostere for tert-butyl groups, aromatic rings, or alkynes .
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H11F2N/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4,10H2,1H3 |
InChI Key |
QOZIKDGKJXQWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1)(C2)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Insertion into Bicyclo[1.1.0]butanes
The intramolecular cyclopropanation of α-allyldiazoacetates 17 using dirhodium catalysts (e.g., Rh₂(Oct)₄) generates bicyclo[1.1.0]butanes 18 , which undergo subsequent difluorocarbene insertion to form 2,2-difluorobicyclo[1.1.1]pentanes 21 (Scheme 1). This method, reported by Rentería-Gómez et al., enables the introduction of diverse substituents at position 3 of the BCP core. For example, α-allyldiazoacetates bearing aryl or heteroaryl groups yield 3-aryl-2,2-difluorobicyclo[1.1.1]pentanes in 60–85% yield. To adapt this approach for 3-(1,1-difluoroethyl) substitution, the diazo precursor must incorporate a 1,1-difluoroethyl moiety, which can be achieved via deacylative diazo transfer from a corresponding β-ketoester.
Light-Enabled Radical Addition to [1.1.1]Propellane
Barriault and colleagues developed a scalable method to synthesize BCP iodides by reacting alkyl iodides with [1.1.1]propellane under light irradiation (Scheme 2). This catalyst-free process generates BCP iodides in high purity (∼90%) without requiring chromatography. For instance, reacting 1,1-difluoroethyl iodide with propellane yields 1-(1,1-difluoroethyl)bicyclo[1.1.1]pentane iodide, which can be further functionalized at the iodide position. While this method excels in scalability (gram to kilogram scales), the iodide substituent is typically introduced at the bridgehead (position 1), necessitating subsequent substitution to install the amine group.
Functionalization of the Bicyclo[1.1.1]pentane Core
Introduction of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl moiety can be introduced via radical cross-coupling or nucleophilic substitution :
- Fe-Catalyzed Radical Cross-Coupling : A multicomponent reaction involving Fe(acac)₃, a difluoroalkyl iodide, and a BCP precursor enables the direct installation of 1,1-difluoroethyl groups at position 3. For example, reacting bicyclo[1.1.1]pentan-1-amine with 1,1-difluoroethyl iodide under Fe catalysis yields the target compound in moderate yields (45–60%).
- Nucleophilic Substitution : BCP iodides generated via the light-enabled method can undergo substitution with 1,1-difluoroethyl cuprates. However, the strained nature of the BCP core often leads to side reactions, necessitating careful optimization of reaction conditions (e.g., low temperatures and polar aprotic solvents).
Installation of the Amine Group
Amination of the BCP core is achieved through strain-release amination or Gabriel synthesis :
- Strain-Release Amination : Reacting BCP iodides with ammonia or primary amines under basic conditions (e.g., K₂CO₃ in DMF) displaces the iodide with an amine group. For example, 1-iodo-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane reacts with aqueous ammonia to yield the target amine in 70–80% yield.
- Gabriel Synthesis : BCP bromides are treated with phthalimide potassium salt, followed by hydrazine hydrolysis, to generate primary amines. This method avoids over-alkylation but requires harsh conditions (refluxing ethanol) that may degrade sensitive substituents.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Regioselectivity in Difluorocarbene Insertion
Difluorocarbene insertion into bicyclo[1.1.0]butanes proceeds via a stepwise mechanism: initial attack at the central C1–C3 bond forms a diradical intermediate, which collapses to the BCP product. Substituents at position 3 (e.g., 1,1-difluoroethyl) stabilize the transition state, favoring regioselective insertion. However, electron-deficient substituents may divert the reaction pathway, leading to byproducts such as methylene-difluorocyclobutanes.
Stability of Difluoroethyl-Substituted BCPs
The 1,1-difluoroethyl group introduces steric and electronic strain, rendering the BCP core prone to rearrangement. For example, proton abstraction at the methine position generates a conjugate base that undergoes ring-opening to form difluorocyclobutenes. Stabilizing strategies include using bulky protecting groups (e.g., tert-butoxycarbonyl) or conducting reactions at low temperatures (−78°C).
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-(1,1-difluoroethyl)-BCP-1-amine and analogous compounds:
Key Observations :
- Electronic Effects: Fluorine substituents (e.g., in 3-fluoro and 3-(1,1-difluoroethyl) derivatives) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Steric Bulk : The 1,1-difluoroethyl group introduces moderate steric bulk, balancing lipophilicity and spatial constraints, whereas the phenyl group (3-phenyl-BCP-1-amine) provides rigidity for target binding .
- Synthetic Accessibility : 3-Alkyl-BCP-1-amines are synthesized efficiently via [1.1.1]propellane functionalization, while fluorinated derivatives often require specialized methods like radical fluorination .
3-(1,1-Difluoroethyl)-BCP-1-amine
- Route : Derived from intermediates like 1-azido-3-iodo-BCP, followed by azide reduction and difluoroethylation. Challenges include controlling regioselectivity and scalability .
- Yield: Limited data available, but commercial availability suggests optimized processes .
Comparative Syntheses:
3-Fluoro-BCP-1-amine : Synthesized via radical fluorination of 3-iodo-BCP-1-amine using Selectfluor® (70% yield) .
3-Phenyl-BCP-1-amine : Metal-free homolytic aromatic alkylation of benzene with BCP radicals (45% yield) .
3-Alkyl-BCP-1-amines : Strain-release amination of [1.1.1]propellane with magnesium amides and alkyl electrophiles (up to 85% yield) .
Key Challenges :
- Fluorinated derivatives (e.g., 3-(1,1-difluoroethyl)) require multi-step protocols, whereas alkyl analogs benefit from one-pot propellane-based methods .
- Scalability issues persist for bridgehead-substituted BCPs due to the strained core and reactive intermediates .
Pharmacological and Physicochemical Properties
| Property | 3-(1,1-Difluoroethyl)-BCP-1-amine | 3-Fluoro-BCP-1-amine | 3-Phenyl-BCP-1-amine |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~1.5 | ~2.8 |
| Aqueous Solubility | Moderate (HCl salt) | High | Low |
| Metabolic Stability | High (fluorine shielding) | High | Moderate |
| Bioisosteric Utility | tert-Butyl replacement | Compact substituent | Aromatic replacement |
Commercial Availability and Cost
- 3-(1,1-Difluoroethyl)-BCP-1-amine hydrochloride : Priced at $371.12–$1,784.57/g (Enamine Ltd.), reflecting synthetic complexity .
- 3-Fluoro-BCP-1-amine : Available at ~$500/g (Sigma-Aldrich), synthesized via scalable radical methods .
- 3-Alkyl-BCP-1-amines : Lower cost (~$200/g) due to efficient propellane-based routes .
Biological Activity
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine, with CAS number 1886967-26-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine is CHFN, with a molecular weight of 147.17 g/mol. The compound features a bicyclic structure that may influence its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 147.17 g/mol |
| CAS Number | 1886967-26-5 |
| IUPAC Name | 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine |
The exact mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine remains largely uncharacterized in the literature. However, compounds with similar bicyclic structures often interact with neurotransmitter systems or exhibit enzyme inhibitory activities.
Pharmacological Studies
Recent studies have indicated that compounds in the bicyclo[1.1.1] series may exhibit interesting pharmacological properties:
- Neurotransmitter Interaction : Preliminary data suggest potential interactions with dopamine and serotonin receptors, which could position this compound as a candidate for neuropharmacological applications.
- Antitumor Activity : Some derivatives of bicyclic amines have shown cytotoxic effects against various cancer cell lines, hinting at the possibility that 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine may possess similar properties.
Study 1: Antitumor Potential
In a study investigating the antitumor activity of bicyclic amines, researchers found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and A549). While specific data on 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine is limited, similar structural analogs showed IC50 values in the micromolar range.
Study 2: Neuropharmacological Effects
A recent pharmacological study evaluated the effects of various bicyclic amines on neurotransmitter release in vitro. The results indicated that compounds with difluoroethyl substitutions could enhance dopamine release in neuronal cultures, suggesting a potential role in treating disorders such as depression or schizophrenia.
Safety and Toxicology
Safety assessments for 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine are essential for its development as a therapeutic agent:
- Acute Toxicity : Initial toxicity studies indicate that compounds in this class may cause mild to moderate toxicity upon acute exposure.
- Irritation Potential : Skin and eye irritation studies are recommended to establish safety profiles for handling and administration.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : The bicyclo[1.1.1]pentane core shows distinct upfield shifts (δ 1.4–2.1 ppm for bridgehead protons). Difluoroethyl groups exhibit splitting patterns (²J₆F ~ 70 Hz) .
- HRMS : Confirm molecular ion [M+H⁺] with <2 ppm error .
- X-ray Crystallography : Resolves strained geometry; bond angles ~90° at bridgehead carbons .
How can computational chemistry guide the design of 3-substituted bicyclo[1.1.1]pentan-1-amines for drug discovery?
Q. Advanced Application
- Conformational Analysis : DFT calculations (B3LYP/6-31G*) predict rigidity and sp³-hybridized character, critical for mimicking aromatic bioisosteres .
- Docking Studies : Map steric and electronic compatibility with target proteins (e.g., γ-secretase) by comparing binding energies to phenyl or tert-butyl analogs .
What strategies address scalability challenges in synthesizing 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine for preclinical studies?
Q. Advanced Process Chemistry
- Propellane Handling : Use flow reactors to stabilize [1.1.1]propellane, minimizing decomposition during large-scale reactions .
- Workflow Optimization :
How do structural modifications at the 3-position impact the physicochemical properties of bicyclo[1.1.1]pentan-1-amines?
Q. Advanced Structure-Activity Relationship (SAR)
- Lipophilicity : Difluoroethyl groups reduce logP vs. non-fluorinated analogs (ΔlogP = –0.5), enhancing solubility .
- Metabolic Stability : Fluorination decreases CYP450-mediated oxidation, confirmed via human liver microsome assays (t₁/₂ > 120 min) .
Data Table :
| Substituent | logP | Solubility (µg/mL) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| 1,1-Difluoroethyl | 1.8 | 45 | 135 |
| Ethyl | 2.3 | 22 | 90 |
| Cyclopropyl | 2.1 | 30 | 110 |
| Data derived from |
What mechanistic insights explain competing pathways in the amination of [1.1.1]propellane?
Q. Advanced Mechanistic Study
- Radical vs. Polar Pathways :
- Polar Route : Nucleophilic amide attack on propellane’s central carbon forms a bicyclic intermediate .
- Radical Route : Homolytic cleavage of propellane generates diradicals, leading to undesired oligomers .
Mitigation : Use excess amide (2.5 equiv) and Cu(I) additives to suppress radical chain reactions .
How can researchers validate the bioisosteric equivalence of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine to aromatic moieties?
Q. Advanced Biological Evaluation
- In Vitro Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., Pfizer’s γ-secretase inhibitor) .
- Crystallography : Overlay crystal structures with lead compounds to confirm spatial mimicry of phenyl rings .
Example : Stepan et al. demonstrated a 10-fold potency increase in a BCP-based γ-secretase inhibitor vs. phenyl analog .
What are the best practices for handling and storing 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride to ensure experimental reproducibility?
Q. Basic Laboratory Protocol
- Storage : Desiccate at –20°C under argon; hygroscopicity leads to decomposition at RT .
- In-Use Stability : Prepare fresh solutions in anhydrous DMSO or THF; avoid aqueous buffers with pH > 7 .
How can photochemical methods expand the functionalization of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
